molecular formula C14H16N2O B1680165 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 66611-26-5

5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B1680165
Key on ui cas rn: 66611-26-5
M. Wt: 228.29 g/mol
InChI Key: KRVMLPUDAOWOGN-UHFFFAOYSA-N
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Patent
US05789402

Procedure details

The title compound was prepared in a fashion similar to that described in Preparation 30 from 5-methoxyindole (5.0 g, 34 mmol) and 4-piperidone hydrochloride hydrate (10.0 g, 65 mmol). The product was isolated as a yellow solid. Yield 6.1 g (79%). mp 191°-195° C. FDMS m/e=228 (M+ of free base).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.O.Cl.[NH:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[C:17]1[CH2:18][CH2:19][NH:14][CH2:15][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
10 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated as a yellow solid

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CNC2=CC1)C=1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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